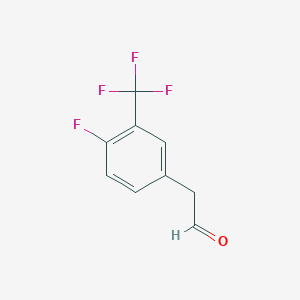

2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde

Description

Properties

IUPAC Name |

2-[4-fluoro-3-(trifluoromethyl)phenyl]acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOYHOHPLWWYNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluoro-3-(trifluoromethyl)benzene with a suitable aldehyde precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetic acid.

Reduction: Formation of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1.1. Drug Development

Fluorinated compounds are increasingly important in drug discovery due to their enhanced metabolic stability and bioactivity. The incorporation of fluorine atoms often improves the pharmacokinetic properties of drug candidates. Research indicates that compounds similar to 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde can serve as intermediates in the synthesis of various pharmaceuticals, including anti-cancer agents and antibiotics .

1.2. Inhibitors in Cancer Therapy

Recent studies have highlighted the role of fluorinated compounds in developing inhibitors for protein arginine methyltransferase 5 (PRMT5), a target in cancer therapy. Compounds derived from similar structures have shown significant potency and selectivity in biochemical assays, suggesting that this compound could be an essential building block for such inhibitors .

2.1. Insecticides and Herbicides

The compound serves as an intermediate in the synthesis of novel insecticides and herbicides. The unique properties of fluorinated compounds enhance their effectiveness as agrochemicals by improving their lipophilicity and stability, which are crucial for agricultural applications . For instance, derivatives of phenylacetaldehyde have been utilized to develop new classes of insecticidal agents that demonstrate high activity against pests while being environmentally friendly.

3.1. Synthesis of Functional Materials

Fluorinated aromatic aldehydes like this compound are valuable in creating advanced materials with specific electronic and optical properties. These materials find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, where the unique electronic characteristics of fluorinated compounds can enhance performance .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

The compound’s closest analogs include other fluorinated aldehydes and esters, which differ in substituent positions, functional groups, or aromatic systems. Key comparisons are summarized below:

Table 1: Comparison of Fluorinated Aldehydes and Esters

| Compound Name | CAS Number | Molecular Formula | Substituents/Functional Groups | Purity | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 2-[4-Fluoro-3-(trifluoromethyl)phenyl]acetaldehyde | 1260759-93-0 | C₉H₆F₄O | p-F, m-CF₃, aldehyde | 95% | 206.14 |

| 5-Fluoro-2-(trifluoromethyl)benzaldehyde | 90381-08-1 | C₈H₄F₄O | o-CF₃, m-F, benzaldehyde | 95% | 208.12 |

| 5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-furaldehyde | 306936-05-0 | C₁₂H₆F₄O₂ | p-F, m-CF₃, furan-linked aldehyde | 95% | 274.17 |

| Ethyl 2-(4-(trifluoromethyl)phenyl)acetate | 721-63-1 | C₁₁H₁₁F₃O₂ | p-CF₃, ethyl ester | N/A | 248.20 |

| Ethyl 2-(3-(trifluoromethyl)phenyl)acetate | 331-33-9 | C₁₁H₁₁F₃O₂ | m-CF₃, ethyl ester | N/A | 248.20 |

Key Observations :

Substituent Position Effects :

- The meta-trifluoromethyl and para-fluoro substitution in the target compound contrasts with analogs like 5-Fluoro-2-(trifluoromethyl)benzaldehyde (OR-4228), where the CF₃ group is ortho to the aldehyde . This positional difference significantly alters steric and electronic properties, influencing reactivity in cross-coupling reactions.

- Ethyl esters (e.g., CAS 721-63-1) lack the reactive aldehyde group, making them less suitable for condensation reactions but more stable for storage .

The acetaldehyde group in the target compound offers higher electrophilicity than benzaldehyde derivatives, favoring nucleophilic additions (e.g., in Schiff base formation) .

Stability and Practical Considerations

- Purity and Handling : Commercial samples of the target compound and its analogs (e.g., HB-1958, HE-2620) are typically supplied at 95% purity , requiring anhydrous conditions to prevent aldehyde oxidation .

- Thermal Stability: The trifluoromethyl group improves thermal stability compared to non-fluorinated analogs, as seen in ethyl ester derivatives (CAS 331-33-9) .

Biological Activity

2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde is a fluorinated aromatic aldehyde that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of fluorine and trifluoromethyl groups can significantly influence the pharmacological properties of compounds, enhancing their lipophilicity, metabolic stability, and interaction with biological targets.

- Molecular Formula : C10H8F4O

- Molecular Weight : 224.17 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For example, a series of fluoro and trifluoromethyl-substituted derivatives demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). Compounds with similar structural features showed minimum inhibitory concentrations (MIC) as low as 0.031 µg/mL, indicating potent antibacterial activity .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | 0.031–0.062 | MRSA, VRSA |

| This compound | TBD | TBD |

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of related compounds. Compounds exhibiting MIC values below 1 µg/mL against bacterial strains were further tested on Vero cells, leading to the identification of several candidates with selectivity indices above 10, suggesting a favorable therapeutic window .

The biological activity of fluorinated compounds often involves interactions with key enzymes or receptors. For instance, the presence of electron-withdrawing fluorine atoms enhances hydrogen bonding capabilities with target proteins, potentially increasing the inhibitory effects against pathways such as NF-κB signaling . This mechanism is critical for understanding how these compounds can modulate inflammatory responses and bacterial resistance.

Case Studies

- Inhibition of Bacterial Biofilm Formation : A study demonstrated that certain trifluoromethyl-substituted compounds not only inhibited bacterial growth but also reduced pre-formed biofilms more effectively than conventional antibiotics like vancomycin .

- Cytotoxicity Against Cancer Cells : Compounds structurally similar to this compound were evaluated for cytotoxic effects against various cancer cell lines, including MCF-7. Results indicated moderate activity, warranting further investigation into their potential as anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetaldehyde?

The synthesis of this compound typically involves multi-step organic reactions. A key intermediate is the 4-fluoro-3-(trifluoromethyl)phenyl moiety, which can be introduced via Suzuki-Miyaura coupling using a boronic ester derivative (e.g., 2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) . Subsequent oxidation or functional group transformations (e.g., from ethylamine derivatives) yield the acetaldehyde group. Temperature and pH control during synthesis are critical for optimizing yield and purity . Purification often involves column chromatography or recrystallization .

Q. How is the compound characterized to confirm its structure and purity?

Characterization employs:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm the aromatic substitution pattern and aldehyde proton.

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., CHFO, MW 206.14).

- Infrared Spectroscopy (IR): Peaks at ~1720 cm (C=O stretch) and 1100–1250 cm (C-F stretches).

Contaminants are assessed via HPLC or TLC .

Q. What are the typical applications of this compound in medicinal chemistry?

The compound serves as a key intermediate in synthesizing bioactive molecules, such as:

- Pesticides: E.g., 2-[4-Fluoro-3-(trifluoromethyl)phenoxy]-N-(phenylmethyl)butanamide (Beflubutamid) .

- Pharmaceuticals: Acetamide derivatives with pyridazinone or indole moieties for antimicrobial or anticancer studies .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Key strategies include:

- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh)) for efficient Suzuki-Miyaura coupling .

- Reaction Solvents: Polar aprotic solvents (e.g., DMF) enhance reactivity of electron-deficient aryl groups.

- Purification: Gradient elution in column chromatography to separate aldehyde derivatives from byproducts .

Yield improvements (e.g., 60% to 85%) are achievable by adjusting stoichiometry and reaction time .

Q. What are the challenges in interpreting spectral data for this compound, and how can they be addressed?

Challenges include:

- Overlapping Signals: Fluorine atoms cause splitting in NMR; F NMR or 2D techniques (COSY, HSQC) resolve ambiguities.

- Aldehyde Reactivity: Degradation during MS analysis requires rapid ionization (e.g., ESI) .

Computational tools (e.g., DFT calculations) predict spectral patterns for comparison .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic additions?

The -CF group is strongly electron-withdrawing, which:

- Activates the Aldehyde: Enhances electrophilicity, facilitating nucleophilic attacks (e.g., Grignard reactions).

- Stabilizes Intermediates: Resonance effects lower transition-state energy in enolate formation.

This reactivity is exploited in synthesizing α,β-unsaturated carbonyl derivatives .

Q. What strategies stabilize this acetaldehyde during storage and reactions?

- Storage: Under inert atmosphere (N) at 2–8°C to prevent oxidation.

- Acid/Base Sensitivity: Avoid strong acids/bases to prevent aldol condensation or hydrate formation.

- Derivatization: Convert to stable imines or acetals for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.